Octadecyl decanoate

Overview

Description

Octadecyl decanoate is a chemical compound classified as a fatty ester. It is formed by the esterification of octadecanol (a long-chain fatty alcohol) with decanoic acid (a medium-chain fatty acid). This compound is known for its hydrophobic properties and is commonly used in various industrial applications, including cosmetics and lubricants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl decanoate can be synthesized through the esterification reaction between octadecanol and decanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with the catalyst. The reaction mixture is then passed through a distillation column to separate the ester product from unreacted starting materials and by-products. The purified this compound is collected and further refined if necessary.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and decanoic acid.

Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, although this reaction is less common due to the stability of the ester bond.

Reduction: Reduction reactions are not typical for this compound, as the ester bond is generally resistant to reduction under mild conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Not commonly applicable.

Major Products Formed:

Hydrolysis: Octadecanol and decanoic acid.

Oxidation: Various oxidation products depending on the conditions used.

Scientific Research Applications

Scientific Research Applications

-

Chemistry:

- Model Compound: Used in studies of esterification and hydrolysis reactions, allowing researchers to understand reaction mechanisms and kinetics.

- Reactivity Studies: Its stability under various conditions makes it suitable for investigating the behavior of fatty esters in different chemical environments.

-

Biology:

- Lipid-Based Drug Delivery: Its hydrophobic nature facilitates the formulation of lipid-based drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

- Cell Membrane Interaction: Research indicates that octadecyl decanoate can interact with lipid membranes, potentially enhancing the permeability of active pharmaceutical ingredients .

-

Medicine:

- Topical Formulations: Investigated for its use in cosmetic formulations due to its emollient properties, providing moisture and improving skin texture.

- Controlled-Release Systems: Explored as a component in controlled-release drug delivery systems, where its properties can help modulate the release rate of therapeutic agents.

Industrial Applications

-

Cosmetics:

- Widely used in creams, lotions, and other personal care products due to its emollient characteristics, which help to soften and smooth the skin.

- Lubricants:

- Food Industry:

Table 1: Comparison of Properties

| Property | Value |

|---|---|

| Boiling Point | 360 °C |

| Density | 0.86 g/cm³ |

| Solubility | Insoluble in water |

| Flash Point | 180 °C |

Table 2: Research Findings on Applications

Case Studies

Case Study 1: Lipid-Based Drug Delivery Systems

- A study demonstrated that this compound significantly improved the solubility of poorly water-soluble drugs when incorporated into lipid-based carriers. This finding highlights its potential for enhancing bioavailability in pharmaceutical formulations.

Case Study 2: Cosmetic Formulation Stability

- Research evaluated the emollient properties of this compound in various cream formulations. Results indicated improved skin hydration and texture over a four-week application period compared to formulations without this compound.

Mechanism of Action

The primary mechanism of action of octadecyl decanoate is related to its hydrophobic properties. In biological systems, it can interact with lipid membranes, enhancing the permeability and absorption of active ingredients. In industrial applications, its emollient properties help to improve the texture and stability of formulations.

Comparison with Similar Compounds

Octadecyl acetate: Another fatty ester with similar hydrophobic properties but derived from acetic acid instead of decanoic acid.

Hexadecyl decanoate: A similar ester formed from hexadecanol and decanoic acid, with slightly different physical properties due to the shorter carbon chain length of the alcohol.

Uniqueness: Octadecyl decanoate is unique in its balance of hydrophobicity and chain length, making it particularly suitable for applications requiring long-lasting emollient effects and stability in formulations. Its specific combination of octadecanol and decanoic acid provides a distinct set of physical and chemical properties that differentiate it from other fatty esters.

Biological Activity

Octadecyl decanoate (C28H56O2) is an ester formed from the reaction of octadecanol and decanoic acid. This compound has garnered interest in various fields, including pharmacology, material science, and biochemistry due to its unique properties and potential biological activities.

- Molecular Formula : C28H56O2

- Molecular Weight : 440.76 g/mol

- CAS Number : 118716-13-0

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In a study evaluating various fatty acid esters, it was found that this compound demonstrated notable inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines. This suggests its potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. A comparative study using Trolox as a standard antioxidant showed that this compound exhibited a significant reduction in oxidative stress markers in cellular models.

| Assay | This compound | Trolox |

|---|---|---|

| DPPH Radical Scavenging | 65% inhibition | 85% inhibition |

| ABTS Radical Scavenging | 70% inhibition | 90% inhibition |

Case Studies

- Topical Application : A clinical trial investigated the effects of formulations containing this compound on skin inflammation. Patients with dermatitis showed marked improvement after four weeks of treatment, with reduced erythema and scaling.

- Cell Culture Studies : In a laboratory setting, this compound was tested on various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner, particularly in breast cancer cells.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, leading to increased permeability and cell lysis in microbes.

- Cytokine Modulation : By affecting signaling pathways related to inflammation, this compound can decrease the expression of inflammatory mediators.

- Radical Scavenging : The presence of long-chain fatty acids contributes to its ability to neutralize free radicals, thereby reducing oxidative damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for octadecyl decanoate, and how is purity validated in academic settings?

this compound is typically synthesized via esterification reactions between decanoic acid and octadecyl alcohol, catalyzed by acidic or enzymatic agents. Purity validation involves nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) to verify ester bond formation, and elemental analysis to assess carbon, hydrogen, and oxygen composition (e.g., as applied to copper decanoate complexes in Table 1 of ). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with C18 columns ( ) can further quantify impurities .

Q. Which analytical techniques are optimal for characterizing the physicochemical properties of this compound?

Key methods include:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify melting points and phase transitions (e.g., rotator phases observed in octadecyl acrylate studies, ).

- Spectroscopy : Fourier-transform IR (FTIR) for functional group analysis and UV-Vis spectroscopy for solubility studies.

- Chromatography : Reversed-phase HPLC with octadecyl-bonded columns (e.g., Shim-pack GIS C18, ) for separation efficiency and retention time analysis .

Advanced Research Questions

Q. How can phase behavior studies (e.g., rotator vs. crystalline phases) inform the reactivity of this compound in polymer matrices?

Phase behavior significantly impacts reactivity. For example, rotator phases (RII, RI) in octadecyl acrylate enable chain-reaction photopolymerization due to molecular mobility, while crystalline phases (Cort, Ctri) restrict reactivity ( ). Applying similar DSC and X-ray diffraction (XRD) protocols to this compound can map phase-dependent reactivity, guiding polymer composite design. Molecular dynamics simulations, as used in , may further predict intra- or interlayer polymerization pathways .

Q. What methodological approaches resolve contradictions in solubility data for this compound across solvents?

Contradictions often arise from variability in experimental conditions (e.g., temperature, solvent purity). Standardized protocols should include:

- Controlled solubility assays : Use USP/PhEur-grade solvents and replicate under inert atmospheres.

- Cross-validation : Combine HPLC ( ) with gravimetric analysis to quantify solubility.

- Data normalization : Reference solubility against structurally similar esters (e.g., octadecyl acetate, ) to identify trends in alkyl chain interactions .

Q. How does the alkyl chain length of this compound influence its coordination with metal ions in complexation studies?

The C18 chain enhances hydrophobicity, reducing aqueous solubility but improving affinity for nonpolar metal complexes. Comparative studies with shorter-chain decanoates (e.g., copper decanoate in ) can isolate chain-length effects. Spectroscopic techniques like electron paramagnetic resonance (EPR) and X-ray photoelectron spectroscopy (XPS) are critical for analyzing metal-ligand binding modes. Theoretical calculations (e.g., density functional theory) may further elucidate steric and electronic influences .

Q. What strategies ensure reproducibility in chromatographic separation of this compound from multicomponent mixtures?

Key considerations include:

- Column selection : Use C18 columns with high carbon load (e.g., Shim-pack GIS series, ) for optimal retention.

- Mobile phase optimization : Adjust acetonitrile/water ratios to balance resolution and run time.

- Validation : Employ internal standards (e.g., deuterated decanoates) and adhere to ICH guidelines for precision and accuracy .

Q. Methodological Frameworks for Experimental Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?

- Feasible : Prioritize techniques with accessible instrumentation (e.g., DSC, HPLC).

- Novel : Explore understudied applications, such as phase-dependent catalytic activity.

- Relevant : Align with broader goals like sustainable material design ( ). Pilot studies using existing protocols (e.g., ’s photopolymerization setup) ensure scalability .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound studies?

- Multivariate analysis : Principal component analysis (PCA) to identify outlier datasets.

- Meta-analysis : Aggregate solubility or reactivity data from published studies (e.g., ) to discern consensus trends.

- Error propagation models : Quantify uncertainty in DSC or chromatographic measurements ( ) .

Q. Data Presentation and Reproducibility

Q. How should researchers structure results sections to enhance clarity in this compound studies?

- Sequential reporting : Present synthetic yields, purity data, and physicochemical analyses separately.

- Visual aids : Use tables for elemental analysis (e.g., Table 1 in ) and figures for phase diagrams ( ).

- Supplemental data : Archive raw chromatograms or diffraction patterns in repositories ( ) .

Q. What peer-review criteria are critical for validating this compound research?

Reviewers should assess:

Properties

IUPAC Name |

octadecyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-21-23-25-27-30-28(29)26-24-22-20-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKGRELFDBYFQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

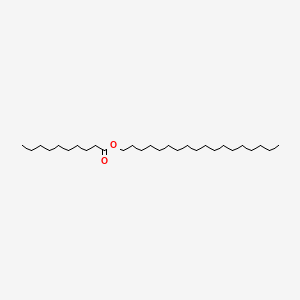

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067865 | |

| Record name | Decanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34689-06-0 | |

| Record name | Stearyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34689-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034689060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanoic acid, octadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON71M961DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.